Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-

Description

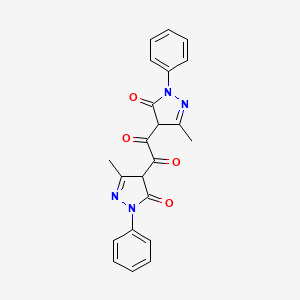

The compound Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- is a diketone derivative featuring two 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl substituents. Its core structure comprises a central ethanedione (oxalic acid-derived) backbone linked to two pyrazole rings, each modified with methyl, phenyl, and ketone groups.

Properties

CAS No. |

101132-63-2 |

|---|---|

Molecular Formula |

C22H18N4O4 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

1,2-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethane-1,2-dione |

InChI |

InChI=1S/C22H18N4O4/c1-13-17(21(29)25(23-13)15-9-5-3-6-10-15)19(27)20(28)18-14(2)24-26(22(18)30)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |

InChI Key |

ZUDXINYWYGTVSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethane-1,2-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic addition and subsequent cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Applications in Medicinal Chemistry

Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- has been investigated for its pharmacological potential. Key applications include:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that ethanedione derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs. The dual pyrazole structure may enhance interaction with specific biological targets involved in inflammation.

Anticancer Properties

There is growing interest in the anticancer potential of ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor of cyclooxygenase enzymes, which are involved in the inflammatory response.

Applications in Materials Science

Beyond medicinal applications, ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- has potential uses in materials science:

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport properties.

Photochemical Applications

Due to its structural characteristics, this compound may be useful in photochemical reactions and as a photoinitiator in polymerization processes.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of ethanedione and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A research article detailed the anti-inflammatory effects of ethanedione derivatives in a murine model of arthritis. The study demonstrated significant reductions in inflammatory markers following treatment with the compound .

Case Study 3: Anticancer Screening

A recent screening of ethanedione-based compounds against various cancer cell lines revealed promising results, particularly against breast cancer cells where significant apoptosis was observed .

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Features

Key Observations :

Physicochemical Properties

| Property | Target Compound | Cl 18736 (Dye) | Acid Yellow FG |

|---|---|---|---|

| Solubility | Likely low (no ionic groups) | High (sulfonate groups) | High (sodium sulfonate) |

| Thermal Stability | Moderate (pyrazole stability) | High (metal complex) | Moderate (azo bond) |

| Electronic Features | Possible conjugation between diketone and pyrazole | Strong π-conjugation (azo) | Strong π-conjugation (azo) |

Biological Activity

Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- (CAS No. 101132-63-2) is a complex organic compound featuring a unique structure characterized by two pyrazole rings linked to an ethanedione moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

The molecular formula for ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- is C22H18N4O4, with a molecular weight of approximately 402.42 g/mol. The structure comprises two pyrazole rings which contribute to its stability and reactivity. The compound's unique features include:

| Property | Value |

|---|---|

| Molecular Formula | C22H18N4O4 |

| Molecular Weight | 402.42 g/mol |

| CAS Number | 101132-63-2 |

Biological Activity

Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- exhibits significant biological activities that make it a candidate for pharmacological applications. Research indicates that this compound may have:

- Antioxidant Properties : Studies suggest that the compound can scavenge free radicals, thereby exhibiting protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary investigations have shown that it may inhibit pro-inflammatory cytokines and pathways, making it a potential treatment for inflammatory diseases.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have focused on understanding the interactions of ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- with biological macromolecules. Notable findings include:

Interaction Studies

Research highlighted the compound's ability to form stable complexes with proteins and nucleic acids, which may enhance its therapeutic efficacy. For example, molecular docking studies revealed favorable binding affinities with specific protein targets involved in inflammation and cancer pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have been synthesized to explore their biological activities further. For instance, modifications in the pyrazole ring have led to enhanced anti-inflammatory properties .

Comparative Analysis

To better understand the uniqueness of ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- compared to related compounds, a comparative analysis is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethanedione (Glyoxal) | Glyoxal Structure | Smallest dialdehyde; used in textile production |

| Diphenylethanedione (Benzil) | Benzil Structure | Known for photochemical properties |

| Ethanedione Derivative | Derivative Structure | Enhanced biological activity through structural modification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.